3-Methoxy-4-(trifluoromethyl)benzyl chloride
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Overview
Description
3-Methoxy-4-(trifluoromethyl)benzyl chloride is an organic compound with the molecular formula C9H8ClF3O It is a derivative of benzyl chloride, where the benzene ring is substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(trifluoromethyl)benzyl chloride can be achieved through several methods. One common approach involves the reaction of 3-methoxy-4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction typically proceeds as follows:
3-Methoxy-4-(trifluoromethyl)benzyl alcohol+SOCl2→3-Methoxy-4-(trifluoromethyl)benzyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include methyl derivatives.
Scientific Research Applications
3-Methoxy-4-(trifluoromethyl)benzyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying their functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl group increases the electrophilicity of the benzyl chloride, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzyl chloride
- 4-(Trifluoromethyl)benzyl chloride
- 4-(Trifluoromethyl)benzylamine
Uniqueness
3-Methoxy-4-(trifluoromethyl)benzyl chloride is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group can participate in various chemical transformations.
Properties
CAS No. |
276861-60-0 |
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Molecular Formula |
C9H8ClF3O |
Molecular Weight |
224.61 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methoxy-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3O/c1-14-8-4-6(5-10)2-3-7(8)9(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
OMOBDLDRCGEQCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)C(F)(F)F |
Origin of Product |
United States |
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